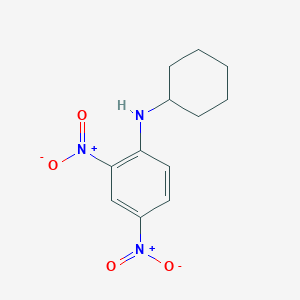

N-cyclohexyl-2,4-dinitroaniline

Descripción general

Descripción

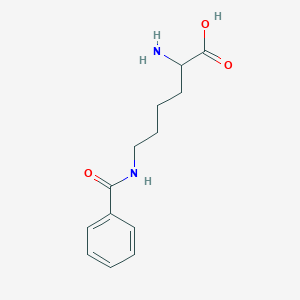

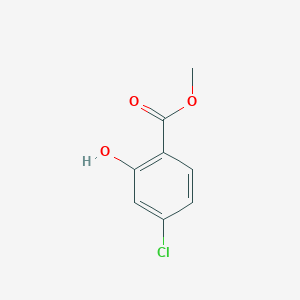

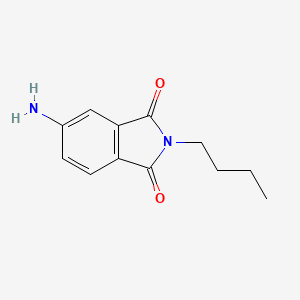

“N-cyclohexyl-2,4-dinitroaniline” is a chemical compound with the molecular formula C12H15N3O4 . It is a derivative of dinitroanilines, which are a class of chemical compounds derived from both aniline and dinitrobenzenes .

Molecular Structure Analysis

The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.2652 . The InChI code for this compound is 1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 .Chemical Reactions Analysis

Dinitroanilines, the class of compounds to which “N-cyclohexyl-2,4-dinitroaniline” belongs, are known to disrupt the mitotic sequence in plants by forming a tubulin-dinitroaniline complex . They do not affect the G1, S, or G2 phases of the cell cycle .Physical And Chemical Properties Analysis

The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.27 . The compound is stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

N-cyclohexyl-2,4-dinitroaniline plays a role in the field of analytical chemistry. For example, it is involved in the determination of higher aliphatic amines and cyclohexylamine as corrosion inhibitors in power stations and natural gas installations. The efficacy of these inhibitors is assessed using selective methods based on derivatization with UV-absorbing or fluorescent derivatives, such as N-cyclohexyl-2,4-dinitroaniline (Jegorov, Tříska, & Zahradníčková, 1990).

Environmental Monitoring

In environmental monitoring, N-cyclohexyl-2,4-dinitroaniline is significant in the development of sensitive assays, like enzyme-linked immunosorbent assays (ELISAs). These assays can detect dinitroaniline compounds in water and soil, contributing to the surveillance of environmental contaminations (Krämer, Forster, & Kremmer, 2008).

Chemical Structure and Properties Analysis

The compound's chemical structure and properties have been extensively studied. For instance, research on its NMR and FTIR properties sheds light on its chemical behavior and reactivity. Such studies contribute to a better understanding of the compound's fundamental chemistry (Gierczyk et al., 2000).

Use in Chromatographic Techniques

N-cyclohexyl-2,4-dinitroaniline is utilized in chromatographic studies. For example, its behavior on different chromatographic media provides insights into the compound's interactions and separation processes, which are crucial in analytical methodologies (Zemanová & Zeman, 1978).

Chemical Synthesis and Modification

There is significant interest in the chemical synthesis and modification of N-cyclohexyl-2,4-dinitroaniline. Research in this area explores methods to produce and modify the compound, contributing to its diverse applications in various scientific fields (Chen Chang-shui, 2007).

Safety And Hazards

“N-cyclohexyl-2,4-dinitroaniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure, affecting the blood and hematopoietic system .

Propiedades

IUPAC Name |

N-cyclohexyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNCMUWOBHOSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323445 | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2,4-dinitroaniline | |

CAS RN |

52790-66-6 | |

| Record name | NSC404031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)